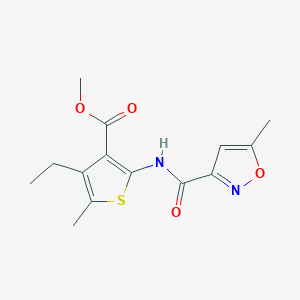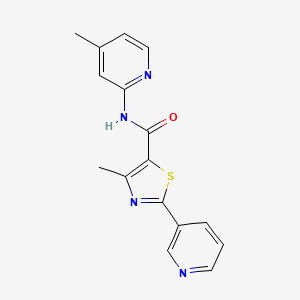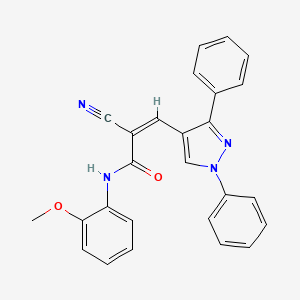
N~3~-(3-methoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
概要
説明
N~3~-(3-methoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to the triazole ring
準備方法
The synthesis of N3-(3-methoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzylamine with 1-phenyl-1H-1,2,4-triazole-3,5-diamine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product can be isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.
化学反応の分析
N~3~-(3-methoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The methoxy group in the compound can be oxidized to form a corresponding aldehyde or carboxylic acid. Common oxidizing agents used for this transformation include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: The nitro group in the triazole ring can be reduced to an amine using reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, the methoxybenzyl group can be substituted with other functional groups using reagents such as halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while reduction of the nitro group can produce 1-phenyl-1H-1,2,4-triazole-3,5-diamine.
科学的研究の応用
N~3~-(3-methoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: Triazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They are studied for their ability to inhibit the growth of pathogenic microorganisms and cancer cells.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as infections and cancer.
Industry: In the materials science field, triazole derivatives are used as corrosion inhibitors, stabilizers, and additives in various industrial processes. They enhance the durability and performance of materials used in construction, automotive, and aerospace industries.
作用機序
The mechanism of action of N3-(3-methoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, triazole derivatives are known to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death.
In the case of antimicrobial and antifungal activity, the compound may target enzymes involved in the synthesis of the cell wall or membrane, leading to the disruption of the structural integrity of the microorganism. For anticancer activity, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting the growth and survival of cancer cells.
類似化合物との比較
N~3~-(3-methoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N~3~-(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine: This compound lacks the phenyl group present in N3-(3-methoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, which may result in different biological activities and chemical reactivity.
This compound: This compound has a similar structure but with different substituents on the triazole ring. The presence of different functional groups can significantly impact the compound’s properties and applications.
This compound: This compound contains a different aromatic ring system, which may influence its chemical reactivity and biological activity.
The uniqueness of N3-(3-methoxybenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
3-N-[(3-methoxyphenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-22-14-9-5-6-12(10-14)11-18-16-19-15(17)21(20-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHPORBBUVHGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NN(C(=N2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4833200.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4833207.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4833219.png)
![METHYL 9-METHYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE](/img/structure/B4833223.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4833229.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4833232.png)
![2-cyano-3-[1-(3-fluorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)acrylamide](/img/structure/B4833233.png)
![2-[4-(3-METHYLPIPERIDIN-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4833240.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833247.png)
![ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833262.png)

![Methyl {[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B4833271.png)
